molecular formula C16H14ClNOS B14508245 3-(3-Chlorophenyl)-5-methyl-2-phenyl-1,3-thiazolidin-4-one CAS No. 63444-93-9

3-(3-Chlorophenyl)-5-methyl-2-phenyl-1,3-thiazolidin-4-one

Cat. No.: B14508245
CAS No.: 63444-93-9
M. Wt: 303.8 g/mol
InChI Key: YPOHWWHAHXRCRD-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-5-methyl-2-phenyl-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone class It is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-5-methyl-2-phenyl-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzaldehyde with thiourea and acetophenone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-5-methyl-2-phenyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide or potassium carbonate, and are conducted in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

3-(3-Chlorophenyl)-5-methyl-2-phenyl-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a lead compound for developing new therapeutic agents.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-5-methyl-2-phenyl-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-Chloromethcathinone: A synthetic cathinone with stimulant properties.

    4-Chlorophenylhydrazone: A compound known for its mitochondrial uncoupling activity.

Uniqueness

3-(3-Chlorophenyl)-5-methyl-2-phenyl-1,3-thiazolidin-4-one is unique due to its specific thiazolidinone structure, which imparts distinct chemical and biological properties. Unlike other similar compounds, it combines the features of a thiazolidine ring with a chlorophenyl and phenyl group, making it a versatile scaffold for further chemical modifications and applications.

Properties

CAS No.

63444-93-9

Molecular Formula

C16H14ClNOS

Molecular Weight

303.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-5-methyl-2-phenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H14ClNOS/c1-11-15(19)18(14-9-5-8-13(17)10-14)16(20-11)12-6-3-2-4-7-12/h2-11,16H,1H3

InChI Key

YPOHWWHAHXRCRD-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(S1)C2=CC=CC=C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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